molecular formula C14H14O2 B1616739 1-Methoxy-4-(4-methylphenoxy)benzene CAS No. 3402-85-5

1-Methoxy-4-(4-methylphenoxy)benzene

Cat. No.: B1616739
CAS No.: 3402-85-5
M. Wt: 214.26 g/mol
InChI Key: AALQUOHYAMXZRQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-methylphenoxy)benzene is a diaryl ether compound featuring a methoxy (-OCH₃) group and a 4-methylphenoxy (-O-C₆H₄-CH₃) substituent on a benzene ring. Its structure combines aromatic ether and methyl-substituted aromatic moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-methoxy-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-3-5-13(6-4-11)16-14-9-7-12(15-2)8-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQUOHYAMXZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346402
Record name 1-methoxy-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3402-85-5
Record name 1-methoxy-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful selection of catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1-Methoxy-4-(4-methylphenoxy)benzene has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substitutent Effects

The substituents on methoxybenzene derivatives significantly alter their reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Differences References
1-Methoxy-4-(4-methylphenoxy)benzene Methoxy, 4-methylphenoxy Aromatic ether with methylphenoxy group -
1-Methoxy-4-(1-propenyl)benzene (Anethole) Methoxy, propenyl Allyl group instead of ether linkage
1-Methoxy-4-(1-methylethyl)benzene Methoxy, isopropyl Branched alkyl substituent
1-Methoxy-4-(phenylethynyl)benzene Methoxy, phenylethynyl Alkyne group for conjugation
1-Methoxy-4-(phenylseleno)benzene Methoxy, phenylseleno Selenium-containing substituent
1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene Methoxy, cyclohexylpropoxy Bulky alicyclic ether substituent

Key Observations :

  • Ether vs. Alkyl/Alkyne Groups: The ether linkage in this compound likely enhances stability compared to propenyl or ethynyl groups, which participate in isomerization or conjugation reactions .

Reactivity and Catalytic Behavior

  • Oxidation :

    • 1-Methoxy-4-(1-methylethyl)benzene undergoes oxidation to yield hydroperoxides and ketones (e.g., 73% yield of 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide at 60°C) .
    • In contrast, diaryl ethers like the target compound are less prone to oxidation due to the absence of labile C-H bonds adjacent to oxygen.
  • Isomerization: Methyl chavicol (1-Methoxy-4-(2-propenyl)benzene) isomerizes to trans-anethole with 89% selectivity using K₂CO₃/Al₂O₃ catalysts . The rigid ether structure of this compound would preclude such isomerization.

Physical Properties

  • Cyclohexylpropoxy-substituted analogs exhibit phase transitions at elevated temperatures (data available for fusion enthalpy) , suggesting similar thermal stability for the target compound.

Biological Activity

1-Methoxy-4-(4-methylphenoxy)benzene, also known as p-methoxydiphenyl ether, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}O2_2
  • CAS Number : 3402-85-5

The compound features a methoxy group and a methylphenoxy moiety, which contribute to its unique biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast carcinoma (MCF-7) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar phenolic compounds have shown effectiveness against bacterial and fungal pathogens. The presence of the methoxy and methyl groups in its structure is believed to enhance its interaction with microbial membranes, thereby exerting bactericidal and fungicidal effects .

The mechanisms by which this compound exerts its biological effects include:

  • DNA Interaction : The compound has a high affinity for DNA, which may disrupt replication in cancer cells.
  • Oxidative Stress Induction : It generates ROS that can damage cellular components, leading to apoptosis in cancerous cells .
  • Antimicrobial Action : The compound disrupts microbial cell membranes, leading to increased permeability and cell lysis .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains including E. coli and S. aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Data Summary

Activity Cell Line/Pathogen Concentration Tested Outcome
AnticancerMCF-7Up to 100 µMSignificant apoptosis observed
AntimicrobialE. coli50 µg/mLGrowth inhibition
S. aureus50 µg/mLGrowth inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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